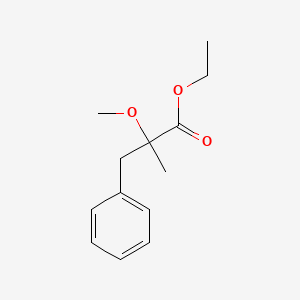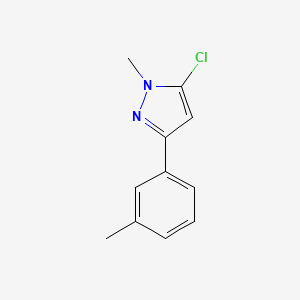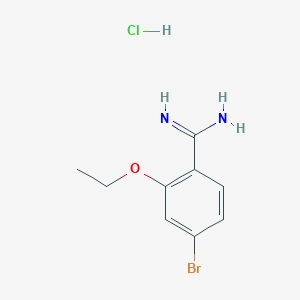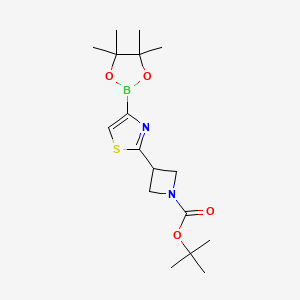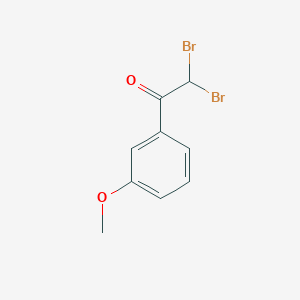
2,2-Dibromo-1-(3-methoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dibromo-1-(3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8Br2O2 It is a brominated derivative of acetophenone, featuring two bromine atoms and a methoxy group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1-(3-methoxyphenyl)ethanone can be synthesized through the bromination of 1-(3-methoxyphenyl)ethanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions, often at room temperature or slightly elevated temperatures, to ensure the selective bromination at the alpha position of the carbonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and other reagents to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation.
化学反应分析
Types of Reactions
2,2-Dibromo-1-(3-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to form 1-(3-methoxyphenyl)ethanone or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium thiolate or primary amines in the presence of a base.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of thioethers or amines.
Reduction: Formation of 1-(3-methoxyphenyl)ethanone.
Oxidation: Formation of carboxylic acids or ketones.
科学研究应用
2,2-Dibromo-1-(3-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dibromo-1-(3-methoxyphenyl)ethanone involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The bromine atoms make the compound highly reactive, allowing it to participate in substitution and reduction reactions. The methoxy group can also influence the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
- 2,2-Dibromo-1-(4-bromophenyl)ethanone
- 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
- 2-Bromo-1-(3-methoxyphenyl)ethanone
Uniqueness
2,2-Dibromo-1-(3-methoxyphenyl)ethanone is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct reactivity and properties. Compared to similar compounds, it offers a unique combination of electronic and steric effects, making it valuable for specific synthetic and research applications.
属性
分子式 |
C9H8Br2O2 |
|---|---|
分子量 |
307.97 g/mol |
IUPAC 名称 |
2,2-dibromo-1-(3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Br2O2/c1-13-7-4-2-3-6(5-7)8(12)9(10)11/h2-5,9H,1H3 |
InChI 键 |
ZJVSEQDOKDSHPU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C(=O)C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


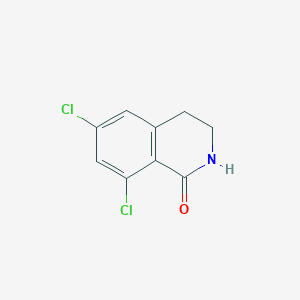
![(4R,5S,6R)-4,5,6-Tris(benzyloxy)-3-[(benzyloxy)methyl]-2-cyclohexenone](/img/structure/B13696902.png)
![2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde](/img/structure/B13696918.png)

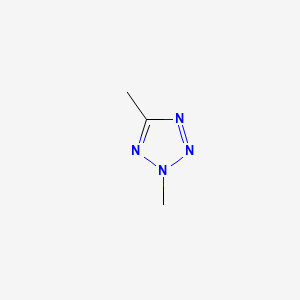
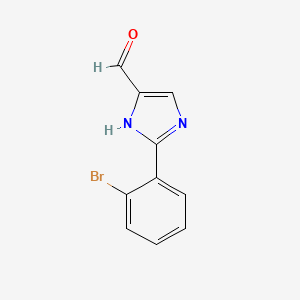
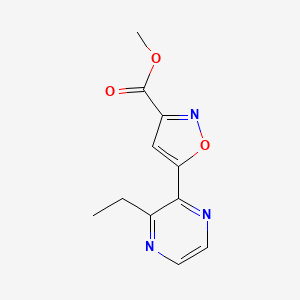
![3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13696955.png)
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine Hydrochloride](/img/structure/B13696961.png)

